3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide

Description

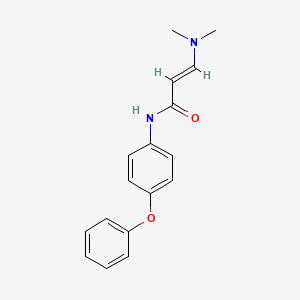

Structure and Properties: 3-(Dimethylamino)-N-(4-phenoxyphenyl)acrylamide is an acrylamide derivative characterized by a dimethylamino group (–N(CH₃)₂) at the β-position of the acrylamide backbone and a 4-phenoxyphenyl group (–C₆H₄–O–C₆H₅) as the N-substituent. Its molecular formula is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol. The dimethylamino group enhances solubility in polar organic solvents (e.g., DMF, ethanol) due to its basicity, while the phenoxyphenyl moiety contributes to hydrophobic interactions, influencing membrane permeability and target binding .

Synthetic Routes: The compound can be synthesized via a coupling reaction between α-bromoacrylic acid derivatives and 4-phenoxyaniline, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooled conditions. Purification typically involves column chromatography with ethyl acetate/petroleum ether mixtures, as described for structurally related acrylamides .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-19(2)13-12-17(20)18-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,18,20)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRGOGHJUAXGBK-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide typically involves the reaction of 4-phenoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acrylamides.

Scientific Research Applications

3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among acrylamide derivatives include:

- Substituents on the acrylamide backbone: Dimethylamino, methoxy, halogen, or aromatic groups.

- N-substituents: Phenoxyphenyl, methoxyphenyl, or heterocyclic moieties.

Key Trends :

- Dimethylamino Group: Enhances basicity and solubility in polar solvents compared to non-polar substituents (e.g., halogens) .

- Phenoxy vs.

Anticancer Activity

- This compound: Predicted to inhibit FAK based on analogs like (E)-N-(2-(dimethylamino)ethyl)-3-(1H-indol-3-yl)-N-(pyridin-2-yl)acrylamide (IC₅₀ = 8.37 µM) .

- (E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide: Shows moderate cytotoxicity (IC₅₀ ~20 µM) against breast cancer cells .

Anti-inflammatory Activity

- This compound: Likely comparable to 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (IC₅₀ = 17.00 µM) .

- N-trans-Feruloyltyramine: Inhibits NO production (IC₅₀ = 18.5 µM), highlighting the importance of phenolic groups .

Antimicrobial Activity

- Hit 2 (DprE1 Inhibitor): A dimethylamino-containing acrylamide analog inhibits Mycobacterium tuberculosis (MIC = 0.5 µg/mL) .

Structure-Activity Relationship (SAR) Insights

Electron-Donating Groups (e.g., –N(CH₃)₂, –OCH₃) : Enhance solubility and target binding through hydrogen bonding or charge interactions .

Bulky Aromatic Substituents (e.g., Phenoxyphenyl): Improve lipophilicity and membrane permeability but may reduce aqueous solubility .

Biological Activity

3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide is a compound of significant interest in biochemical and medicinal research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a dimethylamino group and a phenoxyphenyl moiety. This structural configuration contributes to its reactivity and interaction with various biological targets.

The compound exerts its biological effects primarily through:

- Enzyme Modulation : It can bind to specific enzymes or receptors, altering their activity and leading to various biological responses.

- Covalent Interactions : The acrylamide moiety is known for its ability to react with biological nucleophiles, which can lead to cytotoxic effects and oxidative stress responses in cells .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy:

- In Vitro Studies : Compounds similar to this acrylamide have shown moderate to excellent antitumor activities against various cancer cell lines. For instance, derivatives with similar structures exhibited IC50 values ranging from 1.96 μM to 4.17 μM against A549 lung cancer cells .

- Mechanisms : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest. Specific studies have demonstrated that these compounds can inhibit EGFR kinase activity, a critical pathway in many cancers .

Antioxidant Properties

The compound has also been investigated for its antioxidant activities:

- Oxidative Stress Response : Studies indicate that acrylamides can activate oxidative stress pathways, which may contribute to their cytotoxic effects. This response is significant as it can influence cancer cell survival and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Antitumor Activity (IC50) | Mechanism of Action |

|---|---|---|

| 3-(dimethylamino)-N-(4-methoxyphenyl)acrylamide | 2.91 μM | EGFR inhibition |

| 3-(dimethylamino)-N-(4-chlorophenyl)acrylamide | 2.67 μM | Apoptosis induction |

| 3-(dimethylamino)-N-(4-nitrophenyl)acrylamide | 1.85 μM | Reactive oxygen species generation |

Study on Enzyme Inhibition

A recent study explored the inhibition of protein tyrosine phosphatase 1B (PTP1B) using compounds related to this compound. PTP1B is a target for diabetes and cancer therapies due to its role in insulin signaling . The study demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications.

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various acrylamides, including our compound of interest. The results indicated that while many acrylamides showed high toxicity levels, the specific reactivity patterns could lead to selective toxicity towards cancer cells over normal cells .

Q & A

Q. What are the optimal synthetic routes for 3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide?

The compound can be synthesized via a coupling reaction using α-bromoacrylic acid derivatives and 4-phenoxyaniline. Key steps include:

- Reagents : Use ethyl(dimethylaminopropyl)carbodiimide (EDCI) in ice-cooled dimethylformamide (DMF) to activate the carboxylic acid group.

- Solvents : Ethyl acetate and petroleum ether (1:1 ratio) for purification via column chromatography.

- Reaction Monitoring : Confirm completion using thin-layer chromatography (TLC) and characterize the product via -NMR, -NMR, and mass spectrometry (MS) .

Q. How is the compound structurally validated after synthesis?

- Nuclear Magnetic Resonance (NMR) : Identify protons on the dimethylamino group (δ ~2.2–2.4 ppm) and acrylamide backbone (δ ~6.3–7.5 ppm for vinyl protons).

- Mass Spectrometry : Compare experimental molecular ion peaks ([M+H]) with calculated values (e.g., CHNO: 282.14 g/mol).

- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., dimethylamino, phenoxy) influence reactivity and stability?

- Dimethylamino Group : Electron-donating effects increase nucleophilicity at the acrylamide’s β-carbon, enhancing reactivity in Michael addition or nucleophilic substitution reactions.

- Phenoxy Group : Provides steric bulk and π-π stacking potential, affecting solubility and intermolecular interactions.

- Comparative Data : Trifluoromethoxy analogs (e.g., from ) show higher stability due to electron-withdrawing effects, suggesting substituent choice critically impacts degradation pathways .

Q. How can conflicting biological activity data be resolved?

- Purity Assessment : Use HPLC (≥95% purity) to rule out impurities as confounding factors.

- Assay Optimization : Standardize cell-based assays (e.g., IC measurements) with controls for solvent effects (e.g., DMSO ≤0.1%).

- Structural Analog Comparison : Cross-reference with derivatives like N-(4-sulfamoylphenyl)acrylamide (), which show similar anti-inflammatory trends .

Q. What computational tools are effective for predicting synthetic routes or bioactivity?

- Retrosynthesis : Use AI-powered platforms (e.g., Pistachio, Reaxys) to propose one-step routes, prioritizing precursors with high Template Relevance scores (>0.8).

- Molecular Docking : Screen against targets like EGFR () using AutoDock Vina; focus on hydrogen bonding between the acrylamide carbonyl and kinase active sites.

- QSAR Models : Correlate logP values (e.g., 0.63 for dimethylamino analogs) with membrane permeability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent Variation : Synthesize analogs with halogen (e.g., 4-fluorophenyl) or methoxy groups to test electronic effects on bioactivity.

- Biological Assays : Prioritize kinase inhibition (e.g., EGFR) and antimicrobial screens (e.g., S. aureus MIC).

- Data Interpretation : Use clustering analysis (e.g., principal component analysis) to link substituent properties (Hammett σ, molar refractivity) with activity trends .

Methodological Considerations

Q. What purification techniques are recommended for scaling up synthesis?

- Large-Scale Chromatography : Employ flash chromatography with automated fraction collectors.

- Recrystallization : Use ethanol/water (3:1) for high-purity crystals; monitor melting point (mp) consistency (e.g., target mp: 120–122°C).

- Troubleshooting : Address low yields (<50%) by optimizing stoichiometry (amine:acid = 1.2:1) or reaction time (24–48 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.